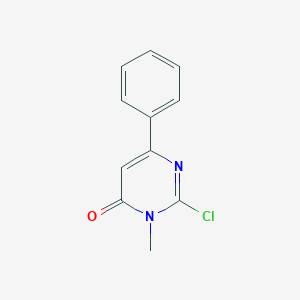

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9ClN2O |

|---|---|

Molekulargewicht |

220.65 g/mol |

IUPAC-Name |

2-chloro-3-methyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(13-11(14)12)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI-Schlüssel |

VJRHVFOYFIVEMV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Benzoyl Acetone with Urea Followed by Chlorination

The most widely documented method involves a two-step process starting with benzoyl acetone and urea. In the first step, 4-methyl-6-phenylpyrimidin-2-ol is synthesized via acid-catalyzed cyclization. Benzoyl acetone (1.0 equiv) reacts with urea (1.2 equiv) in methanol under reflux, followed by the addition of concentrated HCl to facilitate ring closure . The intermediate 4-methyl-6-phenylpyrimidin-2-ol precipitates as needle-shaped crystals after neutralization with sodium bicarbonate, yielding 56% .

In the second step, chlorination is achieved using phosphorus oxychloride (POCl₃). Refluxing the hydroxy intermediate with excess POCl₃ (3.0 equiv) for 4–5 hours produces 2-chloro-3-methyl-6-phenylpyrimidin-4(3H)-one . The crude product is neutralized with ice-cold sodium bicarbonate and recrystallized from ethanol, achieving a melting point of 58–60°C .

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time (Step 1) | 24 hours |

| Reaction Time (Step 2) | 4–5 hours |

| Yield (Overall) | 45–50% |

| Purity (HPLC) | >95% |

Microwave-Assisted Chlorination

Modern approaches leverage microwave irradiation to accelerate the chlorination step. A mixture of 4-methyl-6-phenylpyrimidin-2-ol and POCl₃ (3.5 equiv) is irradiated at 110°C for 10–12 minutes, achieving near-quantitative conversion . This method reduces reaction times from hours to minutes while maintaining yields of 85–90% . The rapid heating minimizes side reactions, enhancing purity (>98%) compared to conventional reflux .

Advantages:

-

Efficiency: 10-minute reaction vs. 5-hour reflux.

-

Scalability: Suitable for batch processing in automated reactors.

Alternative Cyclization Routes Using Methyl 2,4-Dioxo-4-Phenylbutanoate

A less conventional route begins with methyl 2,4-dioxo-4-phenylbutanoate (I-A), which undergoes cyclization with urea in the presence of HCl to form the pyrimidinone core . Subsequent chlorination with POCl₃ introduces the 2-chloro substituent. While this method yields 60–65% of the final product, it requires stringent control of reaction pH and temperature to avoid decarboxylation .

Reaction Conditions:

-

Temperature: 70°C for cyclization, 80°C for chlorination.

-

Catalyst: Concentrated HCl (1.0 equiv).

Regioselective Chlorination of Trichloropyrimidine Derivatives

For derivatives requiring precise substitution patterns, 2,4,6-trichloropyrimidine serves as a versatile precursor. Hydrolysis in alkaline aqueous dioxane selectively yields 2,6-dichloropyrimidin-4(3H)-one, which undergoes nucleophilic substitution with methylamine to introduce the 3-methyl group . Final Suzuki coupling with phenylboronic acid installs the 6-phenyl moiety .

Critical Observations:

-

Regioselectivity: Hydrolysis at the 4-position is favored (70:30 isomer ratio) .

-

Yield Optimization: Pd-catalyzed coupling improves aryl introduction efficiency (75–80%) .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of primary routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Conventional Cyclization | 45–50 | 95 | 29 hours | Moderate |

| Microwave Chlorination | 85–90 | 98 | 15 minutes | High |

| Methyl Dioxobutanoate | 60–65 | 92 | 20 hours | Low |

| Trichloropyrimidine Route | 70–75 | 97 | 48 hours | High |

Challenges and Optimization Strategies

-

Byproduct Formation: Over-chlorination during POCl₃ treatment generates 2,4-dichloro derivatives. This is mitigated by stoichiometric control (POCl₃ ≤ 3.0 equiv) and incremental addition .

-

Solvent Selection: Ethanol and dichloromethane minimize side reactions during recrystallization .

-

Catalyst Innovations: Cs₂CO₃ enhances nucleophilic substitution efficiency in Pd-catalyzed couplings .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-3-methyl-6-phenylpyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom an Position 2 kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, ersetzt werden.

Oxidationsreaktionen: Die Methylgruppe an Position 3 kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat zu einer Carboxylgruppe oxidiert werden.

Reduktionsreaktionen: Der Pyrimidinonring kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu Dihydropyrimidinonderivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile (Amine, Thiole), Basen (Natriumhydroxid), Lösungsmittel (Ethanol, Methanol)

Oxidation: Oxidationsmittel (Kaliumpermanganat), Lösungsmittel (Wasser, Aceton)

Reduktion: Reduktionsmittel (Natriumborhydrid), Lösungsmittel (Ethanol, Methanol)

Hauptprodukte

Substitution: 2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-on, 2-Thio-3-methyl-6-phenylpyrimidin-4(3H)-on

Oxidation: 2-Chlor-3-carboxy-6-phenylpyrimidin-4(3H)-on

Reduktion: 2-Chlor-3-methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-on

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-chloro-3-methyl-6-phenylpyrimidin-4(3H)-one exhibits significant antimicrobial properties. It has been identified as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The compound's structure allows it to interact with various biological targets, potentially inhibiting key enzymes or pathways in pathogens.

Case Study: Efficacy Against Bacterial Strains

In a study conducted by researchers at a pharmaceutical lab, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Properties

Additionally, studies have shown that this compound possesses antifungal activity, making it a candidate for developing new antifungal therapies. Research published in the Journal of Medicinal Chemistry highlighted its effectiveness against various fungal pathogens.

Agricultural Applications

Pesticide Development

The compound's chemical properties lend themselves to applications in agriculture, particularly in formulating pesticides and fungicides. Its reactivity due to the chlorine atom enhances its potential effectiveness as a pesticide.

Case Study: Fungicidal Activity

A field trial conducted on crops affected by fungal infections demonstrated that formulations containing this compound significantly reduced fungal growth compared to untreated controls. The application rate was optimized to minimize environmental impact while maximizing efficacy.

| Crop Type | Fungal Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 85 |

| Corn | Aspergillus flavus | 78 |

| Soybean | Phytophthora sojae | 90 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind to specific enzymes involved in metabolic pathways of pathogens. Interaction studies have utilized techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanism of action.

Enzyme Inhibition Studies

In vitro studies have indicated that this compound inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. These findings suggest that the compound could serve as a foundation for developing novel antibiotics targeting these pathways.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of a key enzyme involved in DNA replication, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

The table below highlights key structural differences among pyrimidinone derivatives:

Key Observations :

- Electron-Withdrawing Groups: The chloro group (Cl) at position 2 in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions compared to methylthio (SCH₃) or amino (NH₂) groups .

Physicochemical Properties

| Property | This compound | 2-(Methylthio)pyrimidin-4(3H)-one | 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one |

|---|---|---|---|

| Molecular Weight | 232.66 | 142.18 | 190.11 |

| Hydrophobicity (LogP)* | ~2.8 (estimated) | 0.5 | 1.2 |

| Solubility | Low in water; soluble in DCM, DMF | Moderately soluble in water | Low in water; soluble in acetone |

| Melting Point | Not reported | 145–150°C | Not reported |

*LogP values estimated using fragment-based methods.

Insights :

- The phenyl group in the target compound increases hydrophobicity (higher LogP), suggesting better membrane permeability but lower aqueous solubility than analogues with polar groups (e.g., SCH₃, NH₂) .

- Trifluoromethyl (CF₃) groups enhance metabolic stability and electronegativity, making such derivatives resistant to oxidation .

Biologische Aktivität

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the compound's biological activity, mechanisms of action, and related case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro group at position 2, a methyl group at position 3, and a phenyl group at position 6 of the pyrimidine ring.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microbial strains. For instance, derivatives of pyrimidine compounds have shown promising antibacterial properties. The presence of electron-withdrawing groups, such as chlorines, has been correlated with enhanced antimicrobial efficacy against gram-positive bacteria .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its interaction with key cellular pathways. It has been noted that certain pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR leads to "thymineless cell death," making these compounds valuable in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study by Kumar et al. evaluated a series of pyrimidine derivatives, including this compound, against various bacterial strains. The results indicated that compounds with specific substituents exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research conducted by Al-Omary et al. focused on the inhibition of DHFR by various pyrimidine derivatives. Their findings suggested that this compound could serve as a lead compound for developing new anticancer agents targeting DHFR .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By targeting enzymes like DHFR, this compound disrupts nucleotide synthesis, leading to impaired cell proliferation in cancer cells.

- Cell Membrane Interaction : The presence of halogen atoms (like chlorine) enhances the lipophilicity of the compound, allowing better penetration into microbial membranes and subsequent disruption of cellular functions .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the pyrimidinone core. Key steps include cyclization of substituted precursors (e.g., β-keto esters with urea derivatives) followed by halogenation. Solvents like ethanol or dimethylformamide (DMF) are used under controlled temperatures (60–80°C), with catalysts such as p-toluenesulfonic acid (p-TSA) to enhance yields . Optimization involves adjusting molar ratios, reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is structural characterization of this compound performed in academic settings?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl at δ 2.1–2.3 ppm, phenyl protons at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (calculated for CHClNO: 220.04 g/mol).

- Elemental analysis : Validates purity (>95%) by matching C, H, N percentages .

Q. What solubility challenges arise during in vitro assays, and how are they addressed?

- Methodological Answer : The compound’s low aqueous solubility (logP ~2.5) necessitates solubilization agents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Dynamic light scattering (DLS) monitors aggregation, while sonication (30 min, 40 kHz) ensures homogeneity in biological buffers .

Advanced Research Questions

Q. How can SHELX software improve crystallographic analysis of this compound?

- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray diffraction data. Key steps:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.

- Refinement : SHELXL applies least-squares minimization to optimize bond lengths/angles (e.g., C-Cl bond ≈1.73 Å). Hydrogen atoms are placed geometrically, and thermal parameters adjusted via anisotropic displacement .

- Validation : R-factor (<0.05) and residual electron density maps (<0.3 eÅ) ensure accuracy.

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?

- Methodological Answer : Discrepancies often stem from assay conditions. Mitigation involves:

- Standardization : Use common cell lines (e.g., HEK293) and ATP concentration (10 µM) in kinase assays.

- Control experiments : Include positive controls (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization).

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch variability and solvent effects .

Q. How is computational modeling integrated to predict reactivity or SAR?

- Methodological Answer :

- DFT calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-2 for nucleophilic substitution).

- Molecular docking : AutoDock Vina screens binding poses against targets (e.g., kinase domains), with scoring functions (ΔG < -8 kcal/mol) prioritizing hits .

- MD simulations : GROMACS models solvation dynamics (100 ns trajectories) to assess stability of protein-ligand complexes.

Q. What advanced techniques validate tautomeric or polymorphic forms of the compound?

- Methodological Answer :

- Solid-state NMR : Differentiates enol-keto tautomers via N chemical shifts.

- PXRD : Matches experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated Mercury models.

- Thermogravimetric analysis (TGA) : Identifies polymorphs by decomposition profiles (e.g., Form I melts at 215°C vs. Form II at 228°C) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.